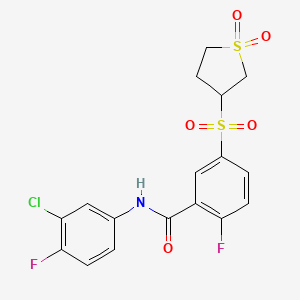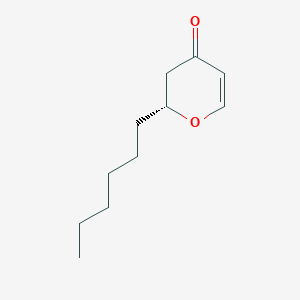
C22H20Cl2N4S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C22H20Cl2N4S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include two chlorine atoms, two sulfur atoms, and a nitrogen-rich framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C22H20Cl2N4S2 typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with chlorinated thiophenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the carbon-nitrogen bonds essential for the structure .
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure and high-temperature conditions can facilitate the reactions, while advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
C22H20Cl2N4S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
C22H20Cl2N4S2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism by which C22H20Cl2N4S2 exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions can influence cellular processes and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to C22H20Cl2N4S2 include other chlorinated thiophenes and nitrogen-sulfur containing aromatic compounds. Examples include:
- C20H18Cl2N4S2
- C22H18Cl2N4S
- C22H20ClN4S2
Uniqueness
What sets This compound apart from these similar compounds is its specific arrangement of chlorine and sulfur atoms, which imparts unique reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
Propiedades
Fórmula molecular |
C22H20Cl2N4S2 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
4-[(2,6-dichlorophenyl)methylsulfanyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H20Cl2N4S2/c1-12-10-13(2)28(27-12)22-25-20(29-11-15-16(23)7-5-8-17(15)24)19-14-6-3-4-9-18(14)30-21(19)26-22/h5,7-8,10H,3-4,6,9,11H2,1-2H3 |
Clave InChI |
KRLVIAOYFKTABS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC3=C(C4=C(S3)CCCC4)C(=N2)SCC5=C(C=CC=C5Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)

![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)
